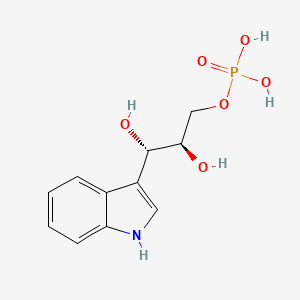

Indole-3-glycerol phosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14NO6P |

|---|---|

Molecular Weight |

287.21 g/mol |

IUPAC Name |

[(2R,3S)-2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate |

InChI |

InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17)/t10-,11+/m1/s1 |

InChI Key |

NQEQTYPJSIEPHW-MNOVXSKESA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)[C@@H]([C@@H](COP(=O)(O)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |

Synonyms |

indole-3-glycerol phosphate indole-3-glycerophosphate indoleglycerol phosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Indole-3-Glycerol Phosphate in Tryptophan Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained through diet. It serves as a crucial precursor for the synthesis of proteins, as well as vital biomolecules such as the neurotransmitter serotonin and the hormone melatonin. The biosynthetic pathway of tryptophan is a complex and energetically expensive process found in bacteria, archaea, fungi, and plants.[1][2] A key intermediate in this pathway is Indole-3-glycerol phosphate (IGP), which stands at a critical juncture, marking the formation of the indole ring that is characteristic of tryptophan. This technical guide provides an in-depth exploration of the role of IGP in tryptophan biosynthesis, detailing the enzymatic reactions it participates in, quantitative kinetic data, and comprehensive experimental protocols for its study. The absence of this pathway in humans makes the enzymes involved in IGP metabolism attractive targets for the development of novel antimicrobial and herbicidal agents.[3][4]

Tryptophan Biosynthesis Pathway: The Pivotal Position of IGP

The biosynthesis of tryptophan from chorismate, the end product of the shikimate pathway, involves a series of enzymatic steps. This compound is synthesized by the enzyme This compound synthase (IGPS) and is subsequently utilized by the tryptophan synthase enzyme complex.

The IGPS-catalyzed reaction is a crucial step where the substrate 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) undergoes a ring closure to form the indole ring of IGP.[5][6] This reaction is irreversible due to the release of carbon dioxide and water.[3] The newly formed IGP is then channeled to the tryptophan synthase complex.

Tryptophan synthase is typically a heterotetrameric α2β2 complex. The α-subunit (TrpA) catalyzes the cleavage of IGP into indole and glyceraldehyde-3-phosphate.[7] The indole molecule is then thought to be transferred through a hydrophobic channel to the β-subunit (TrpB), where it condenses with serine in a pyridoxal phosphate (PLP)-dependent reaction to form L-tryptophan.[7] This substrate channeling mechanism is a fascinating example of metabolic efficiency, preventing the diffusion of the volatile and sparingly soluble indole intermediate.

Quantitative Data on Key Enzymes

A thorough understanding of the kinetics of the enzymes that produce and consume IGP is paramount for drug development and metabolic engineering efforts. The following tables summarize the available kinetic parameters for this compound synthase (IGPS) and Tryptophan Synthase from various organisms.

| Organism | Abbreviation | Temperature (°C) | pH | K_M_ (μM) for CdRP | k_cat_ (s⁻¹) | Reference |

| Mycobacterium tuberculosis | MtIGPS | 25 | 7.5 | 1.1 ± 0.2 | 0.051 ± 0.001 | [4] |

| Escherichia coli | EcIGPS | 25 | 7.5 | 0.3 | 2.5 | [4] |

| Sulfolobus solfataricus | SsIGPS | 25 | 7.5 | 0.085 | 0.42 | [4] |

| Thermotoga maritima | TmIGPS | 25 | 7.5 | 0.006 | 0.12 | [4] |

| Pseudomonas aeruginosa | PaIGPS | 37 | 8.0 | 2.6 ± 0.2 | 11.1 ± 0.1 | [4][8] |

| Bacillus subtilis | BsIGPS | Not Available | 8.0 | 1.4 | 0.14 | [4] |

| Pyrococcus furiosus | PfIGPS | 80 | 7.5 | 140 ± 10 | 20 ± 0.5 | [4] |

| Saccharomyces cerevisiae | ScIGPS | Not Available | Not Available | 1.3 | 0.09 | |

| Table 1: Kinetic Parameters of this compound Synthase (IGPS) from Various Organisms. Note that kinetic parameters can vary based on assay conditions. |

| Organism | Substrate for α-subunit | K_M_ (μM) | k_cat_ (s⁻¹) | Conditions | Reference |

| Salmonella typhimurium | This compound | - | - | 5 µM GAP dehydrogenase, 100 µM IGP, 5 mM NAD+, 20 mM Na2HAsO4, 40 µM PLP, 1 µM TS (5:1 TrpA:TrpB), 50 mM Tris·HCl pH 7.8, 100 mM NaCl | [9] |

| Escherichia coli | D-glyceraldehyde 3-phosphate | - | - | Ordered addition mechanism with D-glyceraldehyde 3-phosphate binding first | [10][11] |

| Table 2: Kinetic Parameters of Tryptophan Synthase. Quantitative kinetic data for the direct interaction of IGP with the tryptophan synthase α-subunit is not as readily available in a compiled format. The activity is often measured in coupled assays. |

Experimental Protocols

Detailed methodologies are essential for the accurate study of IGP metabolism. The following sections provide protocols for the purification of recombinant IGPS and the subsequent assay of its enzymatic activity.

Protocol 1: Expression and Purification of Recombinant His-tagged this compound Synthase (IGPS) from E. coli

This protocol describes the expression of N-terminally His-tagged IGPS in E. coli and its purification using immobilized metal affinity chromatography (IMAC).[3]

Materials:

-

E. coli BL21(DE3) cells transformed with an IGPS expression plasmid

-

Luria-Bertani (LB) broth with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-40 mM imidazole, 1 mM β-mercaptoethanol

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol

-

Ni-NTA Agarose resin

-

Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT

Procedure:

-

Expression:

-

Inoculate a single colony of E. coli BL21(DE3) carrying the IGPS expression plasmid into 50 mL of LB broth with the appropriate antibiotic.

-

Incubate overnight at 37°C with shaking (200-250 rpm).

-

Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to incubate the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

-

-

Purification:

-

Resuspend the cell pellet in Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.[8]

-

Apply the supernatant to a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the His-tagged IGPS protein with Elution Buffer.

-

Analyze the eluted fractions by SDS-PAGE for purity.

-

Pool the fractions containing pure IGPS and dialyze against Dialysis Buffer.

-

Concentrate the purified protein and store at -80°C.

-

Protocol 2: Fluorescence-Based Assay for IGPS Activity

This continuous assay monitors the formation of the fluorescent product, this compound (IGP), from the non-fluorescent substrate, CdRP.[3][12]

Materials:

-

Purified IGPS enzyme

-

1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT

-

Fluorometer with temperature control

-

Fluorescence cuvette

Procedure:

-

Set the fluorometer to an excitation wavelength of ~290 nm and an emission wavelength of ~340 nm.[3]

-

In a fluorescence cuvette, prepare a reaction mixture containing Assay Buffer and a known concentration of CdRP.

-

Equilibrate the cuvette to the desired assay temperature (e.g., 25°C).

-

Initiate the reaction by adding a small, known amount of purified IGPS to the cuvette and mix quickly.

-

Immediately begin recording the increase in fluorescence intensity over time.

-

The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

To determine kinetic parameters (K_M_ and k_cat_), repeat the assay at various concentrations of CdRP.[4]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The tryptophan biosynthesis pathway, highlighting the central role of IGPS.

Caption: Experimental workflow for the expression and purification of recombinant IGPS.

Caption: Experimental workflow for the fluorescence-based IGPS activity assay.

Conclusion

This compound is a linchpin metabolite in the biosynthesis of tryptophan. The enzymes responsible for its synthesis and conversion, IGPS and tryptophan synthase, represent validated and promising targets for the development of new antimicrobial agents and herbicides. The data and protocols presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate this crucial pathway. A deeper understanding of the structure, function, and kinetics of these enzymes will undoubtedly pave the way for the rational design of novel inhibitors and the metabolic engineering of microorganisms for enhanced tryptophan production.

References

- 1. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure and kinetics of this compound synthase from Pseudomonas aeruginosa: Decarboxylation is not essential for indole formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan synthase: a mine for enzymologists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. The mechanism of the synthesis of indoleglycerol phosphate catalyzed by tryptophan synthase from Escherichia coli. Steady-state kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Steady-state kinetic studies of the synthesis of indoleglycerol phosphate catalyzed by the alpha subunit of tryptophan synthase from Escherichia coli. Comparison with the alpha2 beta2-complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Indole-3-Glycerol Phosphate: A Key Branchpoint in Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-glycerol phosphate (IGP) is a crucial intermediate in the biosynthesis of tryptophan, an essential amino-acid.[1] Positioned at a critical metabolic juncture, IGP serves as a branchpoint metabolite, directing carbon flux towards primary metabolism in the formation of tryptophan or towards a variety of secondary metabolic pathways. These alternative routes are vital for producing defense compounds, signaling molecules, and phytohormones in plants and other organisms.[2][3] This technical guide provides a comprehensive overview of IGP's role as a branchpoint metabolite, detailing the enzymatic pathways that produce and consume it, summarizing key quantitative data, and providing detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers in metabolic engineering, drug discovery, and plant sciences.

Introduction: The Central Role of this compound

This compound (IGP) is synthesized from 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) by the enzyme this compound synthase (IGPS).[4][5] This reaction is a key step in the tryptophan biosynthetic pathway, which is essential in bacteria, archaea, fungi, and plants, but absent in mammals, making the enzymes of this pathway attractive targets for the development of novel antibiotics and herbicides.[6][7]

The significance of IGP extends beyond its role as a mere intermediate in tryptophan synthesis. It stands at a metabolic crossroads, where its fate is determined by a suite of competing enzymes. This competition dictates the flow of indole moieties into either the essential production of tryptophan or the synthesis of a diverse array of other biologically active molecules.

Metabolic Fates of this compound: A Critical Branchpoint

The metabolic pathways diverging from IGP are critical for cellular function and adaptation. The primary fate of IGP is its conversion to indole and D-glyceraldehyde 3-phosphate, a reaction that can be catalyzed by several enzymes, leading to different end products.

Tryptophan Biosynthesis: The Primary Pathway

In the canonical tryptophan biosynthesis pathway, IGP is utilized by the tryptophan synthase enzyme complex. This complex typically consists of two subunits, α and β (TSA and TSB). The α-subunit cleaves IGP to indole and glyceraldehyde-3-phosphate.[8][9] The indole is then channeled to the β-subunit, which condenses it with serine to form L-tryptophan.[8][10]

Indole-3-Acetic Acid (IAA) Biosynthesis in Plants

In plants such as Arabidopsis thaliana, IGP serves as a branchpoint for the tryptophan-independent biosynthesis of the phytohormone indole-3-acetic acid (IAA).[2] Genetic studies have shown that decreased levels of this compound synthase (IGS) lead to reduced IAA levels, highlighting the importance of IGP as a precursor for this essential plant growth regulator.[2]

Defense Compound Biosynthesis in Maize

In maize (Zea mays), IGP is a precursor for the biosynthesis of defense-related benzoxazinoids and the volatile signaling compound indole.[3][11] The maize genome encodes multiple IGPS isoforms (IGPS1, IGPS2, and IGPS3) that appear to channel IGP towards different downstream pathways. IGPS1 and IGPS3 are primarily involved in the production of defensive metabolites, while IGPS2 is thought to be more dedicated to tryptophan biosynthesis.[3] This metabolic channeling is facilitated by specific interactions between IGPS isoforms and downstream enzymes like BX1 (a benzoxazinoid biosynthesis enzyme) and IGL (this compound lyase).[3]

Indole Production for Signaling and Secondary Metabolism

Free indole, produced from the breakdown of IGP by this compound lyases (IGLs) or the tryptophan synthase α-subunit (TSA) acting alone, is a significant signaling molecule in both prokaryotes and eukaryotes.[8][12] In bacteria, indole can influence processes such as spore formation, biofilm formation, and virulence.[8] In plants, it can be released as a volatile compound to activate defense systems in response to herbivory.[8] Furthermore, indole serves as a precursor for a wide range of secondary metabolites, including pigments like indigo.[8][13]

Quantitative Data

Understanding the kinetics of the enzymes that metabolize IGP is crucial for dissecting the regulation of this metabolic branchpoint.

Table 1: Steady-State Kinetic Parameters for this compound Synthase (IGPS) Orthologs

The following table summarizes the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat) for IGPS from various microorganisms. These values were determined under different experimental conditions.[6]

| Organism | Abbreviation | Temperature (°C) | pH | KM (µM) | kcat (s-1) |

| Mycobacterium tuberculosis | MtIGPS | 25 | 7.5 | 1.1 ± 0.2 | 0.051 ± 0.001 |

| Escherichia coli | EcIGPS | 25 | 7.5 | 0.3 | 2.5 |

| Sulfolobus solfataricus | SsIGPS | 25 | 7.5 | 0.085 | 0.42 |

| Thermotoga maritima | TmIGPS | 25 | 7.5 | 0.006 | 0.12 |

| Pseudomonas aeruginosa | PaIGPS | 37 | 8.0 | 2.6 ± 0.2 | 11.1 ± 0.1 |

| Bacillus subtilis | BsIGPS | Not Available | 8.0 | 1.4 | 0.14 |

| Pyrococcus furiosus | PfIGPS | 80 | 7.5 | 140 ± 10 | 20 ± 0.5 |

| Saccharomyces cerevisiae | ScIGPS | Not Available | Not Available | 1.3 | 0.09 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of IGP and its metabolizing enzymes.

Enzymatic Assay for this compound Synthase (IGPS) Activity

Principle: The activity of IGPS can be monitored continuously by measuring the decrease in the absorbance of the substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP), or by detecting the increase in the fluorescence of the product, IGP.[6][14]

4.1.1. Spectrophotometric Assay [6]

-

Materials:

-

Purified IGPS enzyme

-

CdRP substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5-8.0, 100 mM NaCl, 1 mM DTT

-

Spectrophotometer with temperature control

-

Quartz cuvettes

-

-

Procedure:

-

Prepare stock solutions of IGPS and CdRP in Assay Buffer. Determine the precise concentration of the CdRP stock solution spectrophotometrically.

-

Add the Assay Buffer and the desired concentration of CdRP to a quartz cuvette and equilibrate to the target temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the IGPS enzyme stock solution to the cuvette and mix rapidly.

-

Monitor the decrease in absorbance at approximately 280 nm, a wavelength where CdRP absorbs and IGP does not.

-

Calculate the initial velocity from the linear portion of the absorbance versus time plot.

-

To determine kinetic parameters (KM and Vmax), repeat the assay at various CdRP concentrations and fit the data to the Michaelis-Menten equation. kcat can be calculated by dividing Vmax by the enzyme concentration.

-

4.1.2. Fluorescence-Based Assay [14][15]

-

Materials:

-

Purified IGPS enzyme

-

CdRP substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT

-

Fluorometer with temperature control and appropriate excitation/emission filters

-

Fluorescence cuvettes

-

-

Procedure:

-

Set the fluorometer to an excitation wavelength of approximately 290 nm and an emission wavelength of approximately 340 nm to detect IGP fluorescence.

-

Prepare a reaction mixture in a fluorescence cuvette containing Assay Buffer and CdRP.

-

Initiate the reaction by adding a small volume of purified IGPS to the cuvette and mix quickly.

-

Immediately begin recording the increase in fluorescence intensity over time.

-

The initial rate of the reaction is determined from the linear portion of the fluorescence change versus time.

-

Quantification of this compound by LC-MS/MS

Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of IGP in complex biological matrices.[16]

-

Sample Preparation:

-

Homogenize biological samples (e.g., plant tissue, bacterial cell pellets) in an appropriate extraction buffer (e.g., methanol/water mixture).

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant and filter it to remove any remaining particulates.

-

The sample may require further solid-phase extraction (SPE) for cleanup and concentration depending on the matrix.

-

-

LC-MS/MS Parameters (Example):

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: Dependent on the column dimensions.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for phosphorylated compounds.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for IGP to ensure high selectivity and sensitivity. The exact m/z values will need to be determined by infusion of an IGP standard.

-

-

-

Data Analysis:

-

Construct a calibration curve using a series of known concentrations of an IGP standard.

-

Quantify the amount of IGP in the biological samples by comparing their peak areas to the calibration curve.

-

Visualizations of Pathways and Workflows

Metabolic Pathways of this compound

References

- 1. This compound, an intermediate in the biosynthesis of indole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a branchpoint of indole-3-acetic acid biosynthesis from the tryptophan biosynthetic pathway in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-3-glycerolphosphate synthase, a branchpoint for the biosynthesis of tryptophan, indole, and benzoxazinoids in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthase - Proteopedia, life in 3D [proteopedia.org]

- 5. Indole-3-glycerol-phosphate synthase - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound Synthase from M. tuberculosis: A Potential New Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant this compound Lyase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Discovery and History of Indole-3-Glycerol Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-glycerol phosphate (IGP) is a pivotal intermediate in the biosynthesis of the essential amino acid tryptophan. Its discovery and the elucidation of its role within the tryptophan metabolic pathway were instrumental in advancing our understanding of microbial genetics and enzymology. This technical guide provides a comprehensive overview of the history of IGP's discovery, its place in the tryptophan biosynthesis pathway, quantitative data on the key enzyme involved in its synthesis, and detailed experimental protocols for its study. This information is particularly relevant for researchers in drug development, as the tryptophan biosynthesis pathway is a validated target for antimicrobial agents.

Historical Perspective: The Unraveling of the Tryptophan Pathway

The journey to understanding tryptophan biosynthesis was a multi-decade endeavor, with significant contributions from numerous scientists. A central figure in this narrative is Charles Yanofsky , whose work in the 1950s and 1960s was foundational to our current knowledge.

Initial studies on tryptophan auxotrophs of Escherichia coli and Neurospora crassa suggested a series of metabolic steps leading to tryptophan synthesis. By the mid-1950s, anthranilic acid and indole were identified as key intermediates. However, the steps between these two molecules remained a black box.

A breakthrough came in 1956 when Yanofsky published a seminal paper titled "this compound, an intermediate in the biosynthesis of indole."[1] This work provided the first direct evidence for the existence of IGP. Using cell-free extracts of a tryptophan auxotroph of E. coli, Yanofsky demonstrated the enzymatic conversion of a precursor, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP), to a new compound which he identified as this compound.[1] This discovery filled a critical gap in the tryptophan biosynthetic pathway.

Subsequent research by Yanofsky and his colleagues focused on the enzyme responsible for this conversion: This compound synthase (IGPS) . In a 1966 paper by T.E. Creighton and C. Yanofsky, the purification and properties of IGPS from E. coli were described in detail.[2] This work laid the groundwork for future kinetic and structural studies of the enzyme. The study of the tryptophan biosynthesis pathway and its enzymes, including IGPS and tryptophan synthase, also played a crucial role in establishing the colinearity of genes and proteins.

The Tryptophan Biosynthesis Pathway

This compound is the penultimate intermediate in the main pathway of tryptophan biosynthesis in many bacteria, archaea, fungi, and plants. The pathway begins with chorismate and proceeds through a series of enzymatic reactions to produce L-tryptophan.

The key steps involving IGP are:

-

Formation of this compound: this compound synthase (IGPS), encoded by the trpC gene in E. coli, catalyzes the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to IGP.[3][4] This reaction involves an intramolecular cyclization and decarboxylation.

-

Conversion to Indole: The α-subunit of the tryptophan synthase complex cleaves IGP to indole and glyceraldehyde-3-phosphate.[5]

-

Synthesis of Tryptophan: The β-subunit of tryptophan synthase then catalyzes the condensation of indole with serine to form L-tryptophan.[5]

// Nodes for compounds Chorismate [label="Chorismate", fillcolor="#F1F3F4", fontcolor="#202124"]; Anthranilate [label="Anthranilate", fillcolor="#F1F3F4", fontcolor="#202124"]; PRA [label="Phosphoribosyl-\nanthranilate (PRA)", fillcolor="#F1F3F4", fontcolor="#202124"]; CdRP [label="1-(o-carboxyphenylamino)-1-\ndeoxyribulose 5-phosphate (CdRP)", fillcolor="#F1F3F4", fontcolor="#202124"]; IGP [label="Indole-3-glycerol\nphosphate (IGP)", fillcolor="#FBBC05", fontcolor="#202124"]; Indole [label="Indole", fillcolor="#F1F3F4", fontcolor="#202124"]; Tryptophan [label="L-Tryptophan", fillcolor="#34A853", fontcolor="#FFFFFF"]; G3P [label="Glyceraldehyde-\n3-phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Serine [label="L-Serine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for enzymes AS [label="Anthranilate\nSynthase\n(TrpE/G)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRT [label="Anthranilate\nPhosphoribosyl-\ntransferase (TrpD)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRAI [label="Phosphoribosylanthranilate\nIsomerase (TrpF)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IGPS [label="Indole-3-glycerol\nphosphate Synthase\n(TrpC)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TS_alpha [label="Tryptophan\nSynthase α\n(TrpA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TS_beta [label="Tryptophan\nSynthase β\n(TrpB)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Chorismate -> Anthranilate [label=" Gln -> Glu, Pyr", arrowhead="vee"]; Anthranilate -> PRA [label=" PRPP -> PPi", arrowhead="vee"]; PRA -> CdRP [arrowhead="vee"]; CdRP -> IGP [label=" -CO2, -H2O", arrowhead="vee"]; IGP -> Indole [arrowhead="vee"]; Indole -> Tryptophan [arrowhead="vee"]; Serine -> Tryptophan [arrowhead="vee"]; IGP -> G3P [arrowhead="vee", style=dashed];

// Enzyme-reaction associations AS -> Chorismate [dir=none, style=dotted, constraint=false]; PRT -> Anthranilate [dir=none, style=dotted, constraint=false]; PRAI -> PRA [dir=none, style=dotted, constraint=false]; IGPS -> CdRP [dir=none, style=dotted, constraint=false]; TS_alpha -> IGP [dir=none, style=dotted, constraint=false]; TS_beta -> Indole [dir=none, style=dotted, constraint=false]; TS_beta -> Serine [dir=none, style=dotted, constraint=false];

} Tryptophan biosynthesis pathway highlighting this compound.

Quantitative Data: Kinetics of this compound Synthase

The enzymatic activity of IGPS has been characterized in a variety of organisms. The following table summarizes key kinetic parameters, providing a comparative overview for researchers. It is important to note that assay conditions can influence these values.

| Organism | Abbreviation | Temperature (°C) | pH | KM (μM) for CdRP | kcat (s⁻¹) | Reference |

| Mycobacterium tuberculosis | MtIGPS | 25 | 7.5 | 1.1 ± 0.2 | 0.051 ± 0.001 | [6] |

| Escherichia coli | EcIGPS | 25 | 7.5 | 0.3 | 2.5 | [6] |

| Sulfolobus solfataricus | SsIGPS | 25 | 7.5 | 0.085 | 0.42 | [6] |

| Thermotoga maritima | TmIGPS | 25 | 7.5 | 0.006 | 0.12 | [6] |

| Pseudomonas aeruginosa | PaIGPS | 37 | 8.0 | 2.6 ± 0.2 | 11.1 ± 0.1 | [6] |

| Bacillus subtilis | BsIGPS | Not Available | 8.0 | 1.4 | 0.14 | [6] |

| Pyrococcus furiosus | PfIGPS | 80 | 7.5 | 140 ± 10 | 20 ± 0.5 | [7] |

| Saccharomyces cerevisiae | ScIGPS | Not Available | Not Available | 1.3 | 0.09 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its synthase.

Protocol 1: Purification of Recombinant His-tagged this compound Synthase (IGPS) from E. coli

This protocol describes the expression and purification of N-terminally His-tagged IGPS using immobilized metal affinity chromatography (IMAC).[8]

Materials:

-

E. coli BL21(DE3) cells transformed with an IGPS expression plasmid

-

Luria-Bertani (LB) broth with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, 1 mM phenylmethylsulfonyl fluoride (PMSF)

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol

-

Ni-NTA Agarose resin

-

Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT

Procedure:

-

Expression:

-

Inoculate a single colony of E. coli BL21(DE3) carrying the IGPS expression plasmid into 50 mL of LB broth with the appropriate antibiotic.

-

Grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

-

Lysis:

-

Resuspend the cell pellet in 30 mL of Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

-

Purification:

-

Apply the clarified lysate to a Ni-NTA agarose column pre-equilibrated with Lysis Buffer.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the His-tagged IGPS with Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE for purity.

-

-

Dialysis and Storage:

-

Pool the fractions containing pure IGPS and dialyze against Dialysis Buffer overnight at 4°C.

-

Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

-

Aliquot the purified enzyme and store at -80°C.

-

// Nodes start [label="E. coli Culture with\nIGPS Expression Plasmid", fillcolor="#F1F3F4", fontcolor="#202124"]; induction [label="IPTG Induction", fillcolor="#FBBC05", fontcolor="#202124"]; harvest [label="Cell Harvest\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Cell Lysis\n(Sonication)", fillcolor="#F1F3F4", fontcolor="#202124"]; clarification [label="Clarification of Lysate\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; imac [label="Immobilized Metal Affinity\nChromatography (IMAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash unbound proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; elution [label="Elution of His-tagged IGPS", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Purity Analysis\n(SDS-PAGE)", fillcolor="#F1F3F4", fontcolor="#202124"]; dialysis [label="Dialysis and Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; storage [label="Storage at -80°C", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> induction; induction -> harvest; harvest -> lysis; lysis -> clarification; clarification -> imac; imac -> wash; wash -> elution; elution -> analysis; analysis -> dialysis; dialysis -> storage; } Workflow for the purification of recombinant His-tagged IGPS.

Protocol 2: Spectrophotometric Assay for IGPS Activity

The activity of IGPS can be monitored continuously by following the decrease in absorbance of the substrate, CdRP, at 315 nm, or by monitoring the appearance of the product, IGP, at 290 nm.[8]

Materials:

-

Purified IGPS enzyme

-

1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT

-

UV-transparent cuvettes

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a stock solution of CdRP in the Assay Buffer and determine its concentration spectrophotometrically using a molar extinction coefficient of 3,400 M-1cm-1 at 315 nm.

-

Set up the reaction in a 1 mL cuvette containing Assay Buffer and a known concentration of CdRP.

-

Equilibrate the cuvette to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the purified IGPS enzyme and mix thoroughly.

-

Immediately monitor the change in absorbance at 290 nm (for IGP formation) or 315 nm (for CdRP consumption) over time.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

-

To determine kinetic parameters (KM and kcat), repeat the assay at various concentrations of CdRP.

Protocol 3: Fluorescence-Based Assay for IGPS Activity

This assay leverages the increase in fluorescence upon the conversion of the non-fluorescent substrate CdRP to the fluorescent product IGP.[8]

Materials:

-

Purified IGPS enzyme

-

CdRP substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT

-

Fluorometer with temperature control

Procedure:

-

Set the fluorometer to an excitation wavelength of 290 nm and an emission wavelength of 340 nm.

-

Prepare the reaction mixture in a fluorescence cuvette containing Assay Buffer and a known concentration of CdRP.

-

Equilibrate the cuvette to the desired temperature.

-

Initiate the reaction by adding a small amount of purified IGPS enzyme and mix.

-

Record the increase in fluorescence intensity over time.

-

The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Conclusion

The discovery of this compound was a landmark achievement in the field of biochemistry, providing a crucial piece to the puzzle of tryptophan biosynthesis. The subsequent characterization of this compound synthase has not only deepened our understanding of enzyme mechanisms but has also opened avenues for the development of novel therapeutics. The detailed historical account, quantitative data, and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals working to further unravel the complexities of metabolic pathways and to leverage this knowledge for the advancement of medicine and biotechnology.

References

- 1. Isolation and characterization of two tryptophan biosynthetic enzymes, indoleglycerol phosphate synthase and phosphoribosyl anthranilate isomerase, from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan Synthetic Pathway and Its Regulation in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-3-glycerol-phosphate synthase - Wikipedia [en.wikipedia.org]

- 4. This compound synthase - Proteopedia, life in 3D [proteopedia.org]

- 5. Tryptophan synthase - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Role of Indole-3-glycerol Phosphate in Plant Auxin Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Indole-3-acetic acid (IAA), the principal auxin in plants, governs a vast array of developmental processes. While the tryptophan-dependent auxin biosynthesis pathways are well-characterized, a significant body of evidence supports the existence of a tryptophan-independent pathway, particularly crucial during early embryogenesis.[1][2][3] This guide provides an in-depth technical overview of the pivotal role of Indole-3-glycerol phosphate (IGP), a key intermediate in the tryptophan biosynthesis pathway, as a critical branchpoint for the tryptophan-independent synthesis of auxin.[4][5] We will explore the core enzymatic players, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

The Tryptophan-Independent Auxin Biosynthesis Pathway: A Central Role for IGP

The tryptophan-independent pathway for auxin biosynthesis has long been proposed based on studies of tryptophan auxotrophic mutants in species like Arabidopsis thaliana and Zea mays.[6] These studies revealed that plants could still synthesize IAA even with impaired tryptophan production, suggesting an alternative route. This compound (IGP) has been identified as a key branchpoint intermediate in this pathway.[4][5][7]

The core of this pathway involves the conversion of IGP to indole, which can then be converted to IAA through a series of steps that are still under active investigation.[8] Two key enzymes have been identified as central to the utilization of IGP in this alternative pathway:

-

This compound Synthase (IGPS): This enzyme catalyzes the formation of IGP from 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP).[9][10] While its primary role is in the tryptophan biosynthesis pathway, its product, IGP, is the starting point for the tryptophan-independent auxin synthesis.

-

Indole Synthase (INS): This cytosolic enzyme is homologous to the plastidial tryptophan synthase α-subunit (TSA) and is responsible for converting IGP to free indole.[8][11] The discovery of INS provided significant genetic evidence for the tryptophan-independent pathway and its importance in processes like embryogenesis.[7][12]

Quantitative Data on Key Enzymes

The kinetic parameters of enzymes are crucial for understanding their efficiency and role in metabolic pathways. While extensive data is available for microbial IGPS, specific kinetic data for plant IGPS and INS are less abundant. The following table summarizes available data for IGPS from various organisms to provide a comparative context.

| Enzyme | Organism | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| This compound Synthase (IGPS) | Pseudomonas aeruginosa | 2.6 ± 0.2 | 11.1 ± 0.1 | 4.3 x 106 | [4] |

| Mycobacterium tuberculosis | 1.1 ± 0.2 | 0.051 ± 0.001 | 4.6 x 104 | [4] | |

| Escherichia coli | 0.3 | 2.5 | 8.3 x 106 | [4] | |

| Sulfolobus solfataricus | 0.085 | 0.42 | 4.9 x 106 | [4] | |

| Thermotoga maritima | 0.006 | 0.12 | 2.0 x 107 | [4] | |

| Indole Synthase (INS) | Arabidopsis thaliana | Not Available | Not Available | Not Available |

Experimental Protocols

Elucidating the tryptophan-independent auxin biosynthesis pathway relies on a combination of genetic, biochemical, and analytical techniques. Here, we provide detailed methodologies for key experiments.

Quantification of Auxin and its Precursors by LC-MS/MS

This protocol describes the extraction, purification, and quantification of IAA and its precursors from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[13][14][15][16]

Materials:

-

Plant tissue (20-50 mg fresh weight)

-

Extraction buffer (e.g., 2-propanol/water/concentrated HCl, 2:1:0.002, v/v/v)

-

Internal standards (e.g., [13C6]-IAA, [15N, 2H5]-Trp)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Derivatization agent (optional, e.g., diazomethane)

-

LC-MS/MS system

Procedure:

-

Sample Homogenization:

-

Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Add 1 mL of pre-chilled extraction buffer and the internal standards.

-

Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove interfering compounds.

-

Elute the auxins and precursors with methanol or acetonitrile.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent (e.g., 50% methanol).

-

Inject the sample into the LC-MS/MS system.

-

Separate the compounds using a C18 reverse-phase column with a suitable gradient (e.g., water and acetonitrile with 0.1% formic acid).

-

Detect and quantify the compounds using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.

-

Stable Isotope Labeling for Pathway Analysis

Stable isotope labeling is a powerful technique to trace the metabolic flux through a biosynthetic pathway.[2][17][18] By feeding plants with labeled precursors, one can determine the extent to which these precursors are incorporated into downstream intermediates and the final product, IAA.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana)

-

Stable isotope-labeled precursors (e.g., [15N]-anthranilate, [13C6]-indole)

-

Growth medium (e.g., Murashige and Skoog)

-

LC-MS/MS system

Procedure:

-

Labeling:

-

Grow seedlings on standard growth medium.

-

Transfer seedlings to a medium containing the stable isotope-labeled precursor.

-

Incubate for a defined period (e.g., 24 hours).

-

-

Extraction and Analysis:

-

Harvest the plant tissue and extract auxins and their precursors as described in Protocol 3.1.

-

Analyze the extracts by LC-MS/MS.

-

Monitor the mass shift in the detected compounds corresponding to the incorporation of the stable isotope.

-

Calculate the percentage of label incorporation to determine the contribution of the precursor to the biosynthesis of the target compounds.

-

In Vitro Enzyme Activity Assay for this compound Synthase (IGPS)

This protocol allows for the determination of the kinetic parameters of IGPS by monitoring the conversion of its substrate, CdRP, to IGP.[4][9]

Materials:

-

Purified IGPS enzyme

-

1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl)

-

Spectrophotometer or fluorometer

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer and varying concentrations of CdRP in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a known concentration of the purified IGPS enzyme.

-

Immediately monitor the change in absorbance at 280 nm (disappearance of CdRP) or the increase in fluorescence (formation of IGP) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v0) from the linear phase of the reaction progress curve.

-

Plot v0 against the substrate concentration ([S]).

-

Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation. The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax/[E]).

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is essential for comprehension and communication. The following diagrams were generated using the Graphviz DOT language to illustrate the tryptophan-independent auxin biosynthesis pathway and a typical experimental workflow for auxin analysis.

Caption: Tryptophan-Independent Auxin Biosynthesis Pathway.

Caption: Experimental Workflow for Auxin Analysis.

Conclusion and Future Perspectives

This compound stands as a critical juncture between primary metabolism (tryptophan biosynthesis) and specialized hormone production (tryptophan-independent auxin synthesis). The elucidation of the roles of enzymes like IGPS and INS has significantly advanced our understanding of this alternative pathway, particularly its importance in specific developmental contexts such as embryogenesis.

Future research should focus on several key areas:

-

Identification of Downstream Enzymes: The enzymatic steps converting indole to IAA in the tryptophan-independent pathway remain largely uncharacterized. Identifying these enzymes is a critical next step.

-

Regulatory Mechanisms: Understanding how the flux of IGP is regulated between tryptophan and auxin biosynthesis is essential. This likely involves complex transcriptional and post-translational control mechanisms.

-

Quantitative Modeling: The development of kinetic models incorporating data for all relevant enzymes will be invaluable for predicting auxin dynamics and understanding the interplay between the tryptophan-dependent and -independent pathways.

-

Pharmacological Intervention: A detailed understanding of the enzymes in the tryptophan-independent pathway could open avenues for the development of novel herbicides or plant growth regulators that specifically target this pathway.

This technical guide provides a comprehensive overview of the current knowledge surrounding the function of this compound in plant auxin synthesis. The provided protocols and visual aids are intended to serve as valuable resources for researchers in the fields of plant biology, biochemistry, and drug discovery.

References

- 1. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. benchchem.com [benchchem.com]

- 5. This compound, a branchpoint of indole-3-acetic acid biosynthesis from the tryptophan biosynthetic pathway in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]

- 7. Tryptophan-independent Auxin Biosynthesis Contributes to Early Embryogenesis in Arabidopsis----Institute of Genetics and Developmental Biology, Chinese Academy of Sciences [english.genetics.cas.cn]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound synthase - Proteopedia, life in 3D [proteopedia.org]

- 11. Recent advances in auxin biosynthesis and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tryptophan-independent auxin biosynthesis contributes to early embryogenesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of Auxin Metabolites in Arabidop... [protocols.io]

- 17. benchchem.com [benchchem.com]

- 18. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Indole-3-Glycerol Phosphate in the Maize Benzoxazinoid Pathway: A Technical Guide

Abstract

Benzoxazinoids (BXs) are a critical class of indole-derived secondary metabolites that serve as key defense compounds in maize (Zea mays) and other gramineous plants. Their biosynthesis is a well-orchestrated process, originating from a crucial branch point in primary metabolism. This technical guide provides an in-depth examination of the pivotal role of Indole-3-glycerol phosphate (IGP), an intermediate in the tryptophan biosynthesis pathway, as the foundational precursor for the entire benzoxazinoid cascade in maize. We will explore the enzymatic steps, metabolic channeling, and regulatory nuances that govern the flux of IGP into this vital defense pathway. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this significant metabolic network.

Introduction to the Benzoxazinoid Pathway

Maize produces a variety of benzoxazinoids that are instrumental in defending the plant against a wide range of herbivores and pathogens.[1] These compounds are stored as stable glucosides, primarily in the vacuole, and upon tissue damage, they are rapidly converted into toxic aglycones.[2] The entire biosynthetic journey of these defense molecules begins with this compound (IGP), underscoring its importance as the gatekeeper metabolite linking primary and specialized metabolism.

The Central Biosynthetic Cascade from this compound

The biosynthesis of benzoxazinoids from IGP is a multi-step process involving a series of dedicated enzymes, many of which are encoded by genes located in a cluster on chromosome 4.[3][4] The pathway can be segmented into the formation of the core benzoxazinoid structure and its subsequent modifications.

Formation of the Indole Core

The first committed step in the benzoxazinoid pathway occurs in the plastids.[2][5] It involves the conversion of IGP into free indole, a reaction catalyzed by the enzyme This compound lyase (IGL) , encoded by the Benzoxazinoneless1 (Bx1) gene.[3][6][7] This enzyme is functionally homologous to the tryptophan synthase alpha subunit (TSA) but operates independently to produce indole specifically for the benzoxazinoid pathway.[8][9]

Assembly of the DIBOA Backbone

Following its synthesis, indole is exported from the plastid to the endoplasmic reticulum, where a series of four cytochrome P450 monooxygenases sequentially oxidize the indole molecule.[2][6]

-

BX2 oxidizes indole to indolin-2-one.[4]

-

BX3 hydroxylates indolin-2-one to 2-hydroxy-indolin-2-one.[10]

-

BX4 introduces a second hydroxyl group to form 3-hydroxy-indolin-2-one.

-

BX5 completes the core structure, yielding 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) .[2][3]

Glucosylation and Further Diversification

The unstable DIBOA aglycone is stabilized in the cytoplasm through glucosylation by UDP-glucosyltransferases BX8 or BX9 , forming DIBOA-Glc.[2][5][6] This stable intermediate is the substrate for further enzymatic modifications that create the diverse array of benzoxazinoids found in maize.

-

DIMBOA-Glc Formation: The most abundant benzoxazinoid in young maize, DIMBOA-Glc, is synthesized from DIBOA-Glc. A 2-oxoglutarate-dependent dioxygenase, BX6 , hydroxylates DIBOA-Glc, which is then methylated by an O-methyltransferase, BX7 .[2][5][7]

-

HDMBOA-Glc and Methylated Variants: DIMBOA-Glc serves as a precursor for other benzoxazinoids. A group of O-methyltransferases (BX10, BX11, BX12, BX14 ) can convert DIMBOA-Glc to HDMBOA-Glc.[2][5] A side branch involves the enzyme BX13 , which converts DIMBOA-Glc to TRIMBOA-Glc. This intermediate is then methylated by BX7 to form DIM2BOA-Glc, which can be further methylated by BX14 to produce HDM2BOA-Glc.[3][5]

Metabolic Channeling at the this compound Branch Point

IGP is a critical metabolic node, standing at the crossroads of primary (tryptophan) and specialized (benzoxazinoids, volatile indole) metabolism.[11][12] Maize has evolved a sophisticated system of enzyme paralogs to direct the metabolic flux from IGP toward these distinct pathways.

Maize possesses three Indole-3-glycerolphosphate synthase (IGPS) enzymes that catalyze the formation of IGP.[11]

-

IGPS1 and IGPS3 are primarily involved in the biosynthesis of defense compounds. Their expression is induced by insect feeding, and mutations in these genes lead to reduced levels of benzoxazinoids and free indole.[11]

-

IGPS2 appears to be dedicated to the biosynthesis of tryptophan for primary metabolic needs.[11]

Similarly, there are three enzymes that utilize IGP to produce indole:

-

BX1 (Benzoxazinoneless 1) is the primary enzyme channeling IGP towards benzoxazinoid biosynthesis.[6][13]

-

TSA (Tryptophan Synthase Alpha) functions in concert with the tryptophan synthase beta subunit to produce tryptophan.[6][11]

-

IGL (Indole-3-glycerolphosphate Lyase) is responsible for producing free indole, which is released as a volatile signaling compound, particularly in response to herbivory.[9][11][13]

Bimolecular fluorescence complementation assays have shown that these enzymes form specific protein-protein interactions, suggesting the existence of distinct metabolic channels. For instance, IGPS1 interacts strongly with BX1 and IGL, while IGPS2 interacts mainly with TSA, facilitating the efficient partitioning of IGP into the appropriate pathway.[11] All these initial steps, involving IGPS and the IGP lyases, are localized in the chloroplasts.[5][11]

Data Presentation

Table 1: Key Enzymes in the Maize Benzoxazinoid Pathway Originating from IGP

| Enzyme | Gene | Substrate | Product | Cellular Localization |

| IGP Synthases | ||||

| IGPS1, IGPS3 | IGPS1, IGPS3 | 1-(2-carboxyphenylamino)-l-deoxyribulose-5-phosphate | This compound (IGP) | Chloroplast |

| IGP Lyases | ||||

| BX1 | Bx1 | This compound (IGP) | Indole | Chloroplast |

| P450 Monooxygenases | ||||

| BX2 | Bx2 | Indole | Indolin-2-one | Endoplasmic Reticulum |

| BX3 | Bx3 | Indolin-2-one | 2-Hydroxy-indolin-2-one | Endoplasmic Reticulum |

| BX4 | Bx4 | 2-Hydroxy-indolin-2-one | 3-Hydroxy-indolin-2-one | Endoplasmic Reticulum |

| BX5 | Bx5 | 3-Hydroxy-indolin-2-one | DIBOA | Endoplasmic Reticulum |

| Glucosyltransferases | ||||

| BX8, BX9 | Bx8, Bx9 | DIBOA | DIBOA-Glc | Cytoplasm |

| Dioxygenases | ||||

| BX6 | Bx6 | DIBOA-Glc | TRIBOA-Glc | Cytosol |

| BX13 | Bx13 | DIMBOA-Glc | TRIMBOA-Glc | Cytosol |

| O-Methyltransferases | ||||

| BX7 | Bx7 | TRIBOA-Glc / TRIMBOA-Glc | DIMBOA-Glc / DIM2BOA-Glc | Cytosol |

| BX10, BX11, BX12 | Bx10, Bx11, Bx12 | DIMBOA-Glc | HDMBOA-Glc | Cytosol |

| BX14 | Bx14 | DIMBOA-Glc / DIM2BOA-Glc | HDMBOA-Glc / HDM2BOA-Glc | Cytosol |

Table 2: Quantitative Data on Benzoxazinoid Metabolism in Maize

| Parameter | Value | Plant Part/Condition | Source |

| DIMBOA-Glc Concentration | Up to 3 mg g⁻¹ fresh weight | Young, undamaged leaves | [3] |

| BX1 Enzyme Kinetics (K_m) | 0.013 mM | For substrate this compound | [8] |

| BX1 Enzyme Kinetics (k_cat) | 0.02 sec⁻¹ | For substrate this compound | [8] |

Experimental Protocols

Protocol 1: Extraction and Quantification of Benzoxazinoids by UHPLC-MS/MS

This protocol outlines a standardized method for the analysis of benzoxazinoids from maize tissues, adapted from established methodologies.[14][15][16][17]

A. Sample Preparation and Metabolite Extraction

-

Sample Collection: Collect approximately 100 mg of maize tissue (e.g., leaf, root) from plants at a consistent developmental stage. Immediately flash-freeze the samples in liquid nitrogen to halt metabolic activity.[14]

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube for analysis. If necessary, dilute the samples (e.g., 1:10 or 1:50) with the extraction solvent prior to injection.[16][17]

B. LC-MS/MS Quantification

-

Chromatography System: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., QDa or triple quadrupole) with an electrospray ionization (ESI) source.[14][15]

-

Column: Employ a C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 100 mm).[14][15]

-

Mobile Phases:

-

Gradient Elution: A typical gradient at a flow rate of 0.4 mL/min is as follows:

-

Mass Spectrometry:

-

Operate the mass spectrometer in both positive and negative ion modes to detect the full range of benzoxazinoids.

-

For targeted quantification, use Multiple Reaction Monitoring (MRM) mode. Develop a method with specific precursor-product ion transitions for each target benzoxazinoid (e.g., DIMBOA-Glc, HDMBOA-Glc).

-

Absolute quantification is achieved by generating standard curves from purified or synthetic standards.[15]

-

Mandatory Visualizations

Diagram 1: Benzoxazinoid Biosynthetic Pathway in Maize

Caption: Overview of the benzoxazinoid biosynthetic pathway in maize, starting from IGP.

Diagram 2: Metabolic Channeling at the IGP Branch Point

Caption: Metabolic channeling of IGP into distinct primary and specialized pathways in maize.

Diagram 3: Experimental Workflow for Benzoxazinoid Analysis

Caption: A generalized workflow for the extraction and analysis of benzoxazinoids from maize.

Conclusion

This compound is unequivocally the central precursor in the biosynthesis of the entire family of benzoxazinoid defense compounds in maize. The pathway originating from IGP is a testament to the elegant metabolic engineering evolved by plants, featuring dedicated enzyme clusters, paralogous enzymes for precise metabolic channeling, and distinct subcellular compartmentalization. The regulation at the IGP branch point, managed by specific IGPS and IGL enzymes, allows the plant to dynamically allocate resources between essential primary metabolism and inducible defense responses. A thorough understanding of this pathway, from the initial commitment of IGP to the final decorated benzoxazinoid products, is essential for developing novel strategies in crop protection and for exploring the pharmacological potential of these natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. pnas.org [pnas.org]

- 10. A benzoxazinoid twist to boron homeostasis story in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole-3-glycerolphosphate synthase, a branchpoint for the biosynthesis of tryptophan, indole, and benzoxazinoids in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. benchchem.com [benchchem.com]

- 15. 2.7. Benzoxazinoid analysis [bio-protocol.org]

- 16. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzoxazinoids profiling in insects and plants [bio-protocol.org]

Structural Analysis of Indole-3-Glycerol Phosphate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-glycerol phosphate synthase (IGPS) is a key enzyme in the tryptophan biosynthesis pathway, a metabolic route essential for the survival of many pathogenic bacteria, such as Mycobacterium tuberculosis, but absent in humans. This makes IGPS a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the structural analysis of IGPS, focusing on its core structural features, catalytic mechanism, and the experimental methodologies employed for its characterization. Quantitative data are summarized for comparative analysis, and detailed protocols for key experiments are provided. Visualizations of pertinent biological pathways and experimental workflows are included to facilitate a comprehensive understanding of IGPS as a drug target.

Introduction

This compound synthase (EC 4.1.1.48) catalyzes the fifth step in the tryptophan biosynthesis pathway: the irreversible conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to this compound (IGP), with the release of carbon dioxide and water.[1][2] This reaction involves a ring closure, decarboxylation, and dehydration, making it a critical and irreversible step in the synthesis of tryptophan.[2][3] The absence of this pathway in humans makes IGPS an attractive target for the development of species-specific inhibitors with minimal off-target effects. A thorough understanding of the enzyme's structure and function is paramount for the rational design of such inhibitors.

Structural Overview

The structure of IGPS has been elucidated from various organisms, including bacteria and archaea.[3][4] The enzyme typically exists as a monomer and adopts a canonical (βα)8-barrel fold, also known as a TIM-barrel.[3][4] This conserved fold consists of eight parallel β-strands forming a central barrel, surrounded by eight α-helices.[4]

Key structural features include:

-

N-terminal Helical Extension: Many IGPS structures possess an additional N-terminal helical region (α0 and α00) that acts as a lid over the active site. This extension is crucial for substrate binding and affinity.[3]

-

Active Site: The active site is located in a pocket on the C-terminal side of the β-barrel.[5] Critical catalytic residues are situated on the loops connecting the β-strands to the α-helices.

-

Loop Dynamics: The flexibility of active site loops, particularly the β1α1 and β2α2 loops, plays a significant role in substrate binding, catalysis, and product release.[1] Interactions between these loops are important for coordinating the functional motions of the enzyme.

Catalytic Mechanism

The catalytic mechanism of IGPS involves a series of steps that facilitate the cyclization of CdRP to form the indole ring of IGP. The generally accepted mechanism proceeds as follows:

-

Substrate Binding: The substrate, CdRP, binds to the active site of the enzyme.

-

Ring Closure: An intramolecular aldol condensation occurs, initiated by a general acid catalyst, often a lysine residue (e.g., Lys110 in Sulfolobus solfataricus IGPS), which protonates the C2' carbonyl of CdRP. This facilitates a nucleophilic attack from the C6 of the anthranilate ring to the C1' of the ribulose moiety, forming a new carbon-carbon bond and closing the six-membered ring.

-

Decarboxylation: The unstable intermediate undergoes decarboxylation, which is a key irreversible step that drives the reaction forward.

-

Dehydration: A dehydration reaction, facilitated by a general acid (e.g., Lys53) and a general base (e.g., Glu51), eliminates a water molecule, leading to the formation of the aromatic indole ring.

-

Product Release: The final product, IGP, is released from the active site.

The liberation of the product from the active site has been identified as the rate-limiting step in the overall reaction for some IGPS enzymes.

Data Presentation

Table 1: Comparative Kinetic Parameters of IGPS from Various Organisms

| Organism | Abbreviation | Temperature (°C) | pH | KM (µM) | kcat (s-1) |

| Mycobacterium tuberculosis | MtIGPS | 25 | 7.5 | 1.1 ± 0.2 | 0.051 ± 0.001 |

| Escherichia coli | EcIGPS | 25 | 7.5 | 0.3 | 2.5 |

| Sulfolobus solfataricus | SsIGPS | 25 | 7.5 | 0.085 | 0.42 |

| Thermotoga maritima | TmIGPS | 25 | 7.5 | 0.006 | 0.12 |

| Pseudomonas aeruginosa | PaIGPS | 37 | 8.0 | 2.6 ± 0.2 | 11.1 ± 0.1 |

| Pyrococcus furiosus | PfIGPS | 80 | 7.5 | 140 ± 10 | 20 ± 0.5 |

Note: Kinetic parameters can vary based on the specific assay conditions.

Mandatory Visualizations

Tryptophan biosynthesis pathway highlighting the role of IGPS.

Workflow for IGPS inhibitor discovery and characterization.

Simplified catalytic mechanism of this compound synthase.

Experimental Protocols

Recombinant Expression and Purification of His-tagged IGPS

This protocol describes the expression of N-terminally His-tagged IGPS in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli BL21(DE3) cells transformed with an IGPS expression plasmid (e.g., pET vector with N-terminal His-tag)

-

Luria-Bertani (LB) broth and agar plates with appropriate antibiotic (e.g., kanamycin or ampicillin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and protease inhibitor cocktail

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-50 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM imidazole

-

Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol

-

Ni-NTA agarose resin

Procedure:

-

Expression:

-

Inoculate a single colony of transformed E. coli BL21(DE3) into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

-

Incubate the culture for an additional 4-6 hours at 30°C or overnight at 18°C to improve protein solubility.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

-

-

Purification:

-

Resuspend the cell pellet in 30 mL of Lysis Buffer.

-

Lyse the cells by sonication on ice (e.g., 6-8 cycles of 30-second bursts with 30-second cooling intervals).

-

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

-

Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged IGPS with 5-10 column volumes of Elution Buffer, collecting fractions.

-

Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

-

Pool the fractions containing pure IGPS and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

-

Determine the protein concentration using the absorbance at 280 nm and the calculated molar extinction coefficient.

-

Aliquot the purified enzyme and store at -80°C.

-

In Vitro IGPS Kinetic Assay

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of IGPS.

Materials:

-

Purified IGPS enzyme

-

1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT

-

UV-transparent cuvettes

-

Spectrophotometer with temperature control

Procedure:

-

Assay Setup:

-

Prepare a stock solution of CdRP in Assay Buffer and determine its concentration spectrophotometrically.

-

In a quartz cuvette, add Assay Buffer and varying concentrations of CdRP.

-

Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding a small, known amount of purified IGPS enzyme to the cuvette and mix quickly.

-

Monitor the reaction by observing the increase in absorbance at 290 nm, which corresponds to the formation of the indole ring of IGP.

-

Record the absorbance change over time.

-

-

Data Analysis:

-

Calculate the initial velocity (v0) from the linear portion of the absorbance versus time plot.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the KM and Vmax.

-

Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.

-

Crystallization of IGPS

This protocol provides a general framework for the crystallization of IGPS using the vapor diffusion method. Specific conditions will need to be optimized for each IGPS homolog.

Materials:

-

Purified and concentrated IGPS (typically 5-15 mg/mL)

-

Crystallization screening kits (various precipitants, salts, and buffers)

-

Crystallization plates (e.g., 24-well or 96-well)

-

Cover slips (for hanging drop)

Procedure (Sitting Drop Vapor Diffusion):

-

Plate Setup:

-

Pipette 50-100 µL of the crystallization screen solution into the reservoir of a crystallization plate well.

-

In the sitting drop post, mix 1 µL of the concentrated IGPS solution with 1 µL of the reservoir solution. .

-

-

Incubation:

-

Seal the well to allow for vapor diffusion between the drop and the reservoir.

-

Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

-

Crystal Optimization:

-

Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and protein concentration around the initial hit condition.

-

X-ray Diffraction Data Collection and Structure Determination

This protocol outlines the general steps for collecting and processing X-ray diffraction data from an IGPS crystal.

Materials:

-

IGPS crystals

-

Cryoprotectant (e.g., reservoir solution supplemented with 20-30% glycerol or ethylene glycol)

-

Cryo-loops

-

Liquid nitrogen

-

Synchrotron or in-house X-ray source

Procedure:

-

Crystal Harvesting and Cryo-cooling:

-

Carefully loop a single crystal from the crystallization drop.

-

Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystal by plunging it into liquid nitrogen.

-

-

Data Collection:

-

Mount the frozen crystal on the goniometer of the X-ray diffractometer.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. The rotation range and exposure time will depend on the crystal quality and diffraction strength.

-

-

Data Processing:

-

Use data processing software (e.g., XDS, MOSFLM, or HKL2000) to index the diffraction pattern, integrate the reflection intensities, and scale the data. This will yield a file containing the unique reflection indices and their corresponding intensities and standard deviations.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using molecular replacement, using a known structure of a homologous protein as a search model.

-

Build an initial model of the IGPS structure into the electron density map using software like Coot.

-

Refine the atomic model against the experimental diffraction data using refinement software (e.g., PHENIX or REFMAC5) to improve the fit of the model to the data and its stereochemical quality.

-

Validate the final structure using tools like MolProbity before deposition in the Protein Data Bank (PDB).

-

Conclusion

The structural and functional characterization of this compound synthase has provided significant insights into its catalytic mechanism and its role in the essential tryptophan biosynthesis pathway. The detailed structural information, combined with kinetic data, offers a solid foundation for the structure-based design of novel inhibitors. The experimental protocols outlined in this guide provide a framework for researchers to further investigate IGPS from various pathogenic organisms, with the ultimate goal of developing new and effective antimicrobial agents. The continued exploration of IGPS structure and dynamics will undoubtedly pave the way for innovative drug discovery efforts targeting this crucial bacterial enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. The catalytic mechanism of this compound synthase: crystal structures of complexes of the enzyme from Sulfolobus solfataricus with substrate analogue, substrate, and product. | Semantic Scholar [semanticscholar.org]

- 3. Structure and kinetics of this compound synthase from Pseudomonas aeruginosa: Decarboxylation is not essential for indole formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.0 A structure of this compound synthase from the hyperthermophile Sulfolobus solfataricus: possible determinants of protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthase - Proteopedia, life in 3D [proteopedia.org]

Indole-3-Glycerol Phosphate: A Central Precursor in the Biosynthesis of Diverse Secondary Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-glycerol phosphate (IGP) is a crucial intermediate in the tryptophan biosynthetic pathway, serving as a pivotal branchpoint for the production of a wide array of secondary metabolites essential for various biological functions across bacteria, fungi, and plants. This technical guide provides a comprehensive overview of the role of IGP as a precursor to vital compounds such as the essential amino acid tryptophan, the plant hormone indole-3-acetic acid (IAA), defensive benzoxazinoids in grasses, and complex indole alkaloids in fungi. This document details the enzymatic conversions of IGP, presents quantitative data on these processes, outlines detailed experimental protocols for the characterization of key enzymes, and provides visual representations of the core biosynthetic pathways and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction

This compound (IGP) is a phosphorylated indole derivative synthesized from 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) by the enzyme this compound synthase (IGPS).[1][2] While its primary role is as a precursor to tryptophan, IGP's position as the first committed intermediate containing the indole ring makes it a critical node in cellular metabolism, diverting this important chemical scaffold into various biosynthetic routes.[3] The metabolic fate of IGP is determined by the enzymatic machinery present in a given organism, leading to the synthesis of compounds with diverse biological activities, from primary metabolites essential for life to secondary metabolites involved in growth regulation, defense, and signaling.[4][5] Understanding the pathways originating from IGP and the enzymes that catalyze these transformations is fundamental for applications ranging from agricultural biotechnology to the discovery of novel therapeutic agents.[1]

Biosynthetic Pathways Originating from this compound

IGP serves as a branching point for several critical metabolic pathways. The key enzymes determining the fate of IGP are this compound Synthase (IGPS), which produces IGP, and the enzymes that subsequently metabolize it, primarily this compound Lyase (IGL) and the Tryptophan Synthase complex.

Tryptophan Biosynthesis